5,7-Difluorobenzo[d]isoxazol-3-amine
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Overview
Description
5,7-Difluorobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluorobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents.
Scientific Research Applications
5,7-Difluorobenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5,7-Difluorobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorobenzo[d]isoxazol-3-amine
- 6,7-Difluorobenzo[d]isoxazol-3(2H)-one
- 3,5-Disubstituted isoxazoles
Uniqueness
5,7-Difluorobenzo[d]isoxazol-3-amine is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C7H4F2N2O |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5,7-difluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) |
InChI Key |
IMXJMUNGNAZPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NO2)N)F)F |
Origin of Product |
United States |
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